1-(2-Trifluoromethyl-phenyl)-butan-1-one

Catalog No.
S13544090
CAS No.
M.F
C11H11F3O
M. Wt
216.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Trifluoromethyl-phenyl)-butan-1-one

Product Name

1-(2-Trifluoromethyl-phenyl)-butan-1-one

IUPAC Name

1-[2-(trifluoromethyl)phenyl]butan-1-one

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

InChI

InChI=1S/C11H11F3O/c1-2-5-10(15)8-6-3-4-7-9(8)11(12,13)14/h3-4,6-7H,2,5H2,1H3

InChI Key

WNUZXEJZBRNZKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=CC=C1C(F)(F)F

1-(2-Trifluoromethyl-phenyl)-butan-1-one is an aromatic ketone characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a butanone moiety. Its molecular formula is C12H11F3OC_{12}H_{11}F_3O, and it features unique physical properties due to the electronegative trifluoromethyl group, which can influence its reactivity and biological activity.

, particularly those involving electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group. It can also undergo nucleophilic addition reactions typical of ketones. Notably, it has been involved in reactions such as:

  • Trifluoromethylation: The introduction of trifluoromethyl groups into organic molecules.
  • Aldol reactions: Serving as a reactant in decarboxylative aldol reactions with β-keto acids, leading to complex ketone structures .

1-(2-Trifluoromethyl-phenyl)-butan-1-one exhibits notable biological activities. Preliminary studies indicate potential antidepressant-like effects, possibly linked to interactions with the serotonergic system. Specifically, it may modulate receptors such as 5-HT1A and 5-HT3, which are crucial in mood regulation. Additionally, its structural properties suggest it could have applications in medicinal chemistry.

Several synthesis methods have been developed for 1-(2-Trifluoromethyl-phenyl)-butan-1-one:

  • Electrophilic Aromatic Substitution: Utilizing trifluoromethylating agents to introduce the trifluoromethyl group onto the phenyl ring.
  • Condensation Reactions: The compound can be synthesized through condensation of appropriate aryl and aliphatic precursors under acidic or basic conditions.
  • Iron-Catalyzed Trifluoromethylation: This method involves using iron catalysts with Togni's reagent for effective trifluoromethylation .

The compound finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system due to its potential antidepressant properties.
  • Material Science: Its unique electronic properties make it suitable for developing advanced materials, including liquid crystals and polymers.
  • Agricultural Chemicals: It may be explored for use in agrochemicals owing to its stability and reactivity profile.

Interaction studies have shown that 1-(2-Trifluoromethyl-phenyl)-butan-1-one can influence various biological pathways. Its interactions with serotonin receptors suggest potential therapeutic roles in treating mood disorders. Further studies are required to elucidate its full pharmacological profile and mechanism of action.

Several compounds share structural similarities with 1-(2-Trifluoromethyl-phenyl)-butan-1-one. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)acetophenoneC9H7F3OC_{9}H_{7}F_{3}OSimpler structure, used in organic synthesis
2-TrifluoromethylbenzaldehydeC8H5F3C_{8}H_{5}F_{3}Contains an aldehyde functional group
4,4,4-Trifluoro-3-hydroxybutan-1-oneC12H11F3OC_{12}H_{11}F_{3}OHydroxy group adds to reactivity
3-TrifluoromethylphenylbutanoneC12H11F3OC_{12}H_{11}F_{3}ODifferent position of trifluoromethyl substitution

The uniqueness of 1-(2-Trifluoromethyl-phenyl)-butan-1-one lies in its specific arrangement of functional groups, which influences both its chemical behavior and biological activity compared to these similar compounds. This structural arrangement allows for distinct reactivity patterns and potential applications in pharmaceutical development.

The compound is systematically named 1-(2-(trifluoromethyl)phenyl)butan-1-one, with the CAS registry number 1282983-46-3. Its molecular formula is C₁₁H₁₁F₃O, and it has a molecular weight of 216.20 g/mol. Key structural features include:

  • A butanone backbone (four-carbon chain with a terminal ketone group).
  • A 2-(trifluoromethyl)phenyl group attached to the carbonyl carbon, where the trifluoromethyl substituent occupies the ortho position relative to the phenyl ring’s ketone linkage.

The SMILES notation CCC(CC1=CC=CC=C1C(F)(F)F)=O accurately represents its connectivity.

Table 1: Core Chemical Identifiers

PropertyValue
IUPAC Name1-(2-(trifluoromethyl)phenyl)butan-1-one
CAS Number1282983-46-3
Molecular FormulaC₁₁H₁₁F₃O
Molecular Weight216.20 g/mol
SMILES CodeCCC(CC1=CC=CC=C1C(F)(F)F)=O
MDL NumberMFCD18287536

Historical Context and Discovery

While specific historical records about this compound’s synthesis are sparse, its structure aligns with established methods for trifluoromethyl-substituted aromatic ketones. Key insights include:

  • Synthetic Routes:

    • Friedel-Crafts Acylation: Potential use of an acyl chloride (e.g., butanoyl chloride) to introduce the ketone group to a 2-(trifluoromethyl)phenyl precursor.
    • Nucleophilic Aromatic Substitution: Direct substitution of a halogenated precursor with a butanone moiety under controlled conditions.
  • Trifluoromethyl Group Introduction:
    The trifluoromethyl substituent is typically introduced via electrophilic fluorination or trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride) during early-stage synthesis.

  • Modern Relevance:
    The compound’s synthesis reflects advancements in fluorinated aromatic chemistry, driven by demand for electron-deficient intermediates in pharmaceuticals and materials science.

Significance in Modern Organic Chemistry

1-(2-Trifluoromethyl-phenyl)-butan-1-one serves as a versatile building block due to its unique electronic and steric properties.

Reactivity and Functional Group Interactions

  • Ketone Reactivity:
    The carbonyl group enables nucleophilic additions (e.g., Grignard reagents, hydride reductions) and condensations (e.g., Claisen-Schmidt reactions).
  • Trifluoromethyl Effects:
    The -CF₃ group strongly withdraws electrons via inductive effects, activating the aromatic ring for electrophilic substitution (e.g., nitration, sulfonation) while deactivating the ketone toward nucleophilic attack.

Strategic Applications

  • Pharmaceutical Intermediates:
    The compound’s structure resembles intermediates in kinase inhibitors or CNS-active agents, where fluorinated aromatic motifs enhance metabolic stability and target binding.
  • Material Science:Potential use in synthesizing fluorinated polymers or liquid crystals, leveraging the trifluoromethyl group’s low polarizability and high thermal stability.

The Friedel-Crafts acylation reaction represents the most widely employed synthetic pathway for preparing 1-(2-Trifluoromethyl-phenyl)-butan-1-one [1] [2]. This electrophilic aromatic substitution reaction involves the reaction between 2-trifluoromethylbenzene and butanoyl chloride in the presence of a Lewis acid catalyst [1] [3]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired ketone product [1] [4].

Catalyst Selection and Mechanism

Aluminum chloride serves as the primary catalyst for this transformation, facilitating the formation of the electrophilic acylium ion through complexation with the acid chloride [1] [2]. The mechanism involves four distinct steps: initial complex formation between aluminum chloride and butanoyl chloride, generation of the acylium ion, electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity [1] [4]. The trifluoromethyl group's electron-withdrawing nature moderately deactivates the benzene ring, requiring careful optimization of reaction conditions [5] [3].

Reaction Conditions and Parameters

Optimal reaction conditions typically involve maintaining temperatures between 40-60°C during the initial acylation step [6] [7]. The reaction is preferably initiated at lower temperatures of approximately 40-45°C and may proceed at room temperature for extended periods [7]. Solvent selection proves critical, with nitrobenzene demonstrating superior performance compared to traditional solvents like carbon disulfide [7]. The molar ratio of aromatic substrate to acyl chloride typically ranges from 3:1 to 8:1 to ensure complete conversion [6].

ParameterOptimal RangeEffect on Yield
Temperature40-60°CHigher temperatures increase reaction rate but may promote side reactions
Catalyst Loading1-5% by massIncreased loading improves conversion up to optimal point
SolventNitrobenzeneProvides better yields and reduced fire hazard compared to carbon disulfide
Reaction Time1-24 hoursExtended times improve conversion but may increase byproduct formation

Alternative Synthesis Strategies

Grignard Reagent Approaches

Alternative synthetic routes employ organometallic methodologies, particularly those involving Grignard reagents derived from halogenated trifluoromethylbenzene precursors [8] [9]. The preparation of 2-trifluoromethylphenyl magnesium bromide requires careful handling due to potential explosive characteristics associated with trifluoromethylphenyl Grignard reagents [9]. These reagents can subsequently react with butanoyl chloride or butyric anhydride to yield the target ketone [8].

Metal-Organic Framework Catalysis

Recent developments have explored the application of metal-organic framework catalysts for aromatic acylation reactions [10] [11]. Phosphotungstic acid encapsulated in MIL-53 iron frameworks has demonstrated effectiveness in Friedel-Crafts acylation reactions under ultrasonic irradiation conditions [10] [11]. These systems operate under ambient temperature and pressure conditions while maintaining high catalytic efficiency [11].

Continuous Flow Methodologies

Continuous production methods utilizing tubular reactors have emerged as efficient alternatives to traditional batch processes [6]. These systems employ segmented heating profiles ranging from 150-300°C with controlled residence times of 3-120 minutes [6]. The continuous approach enables better temperature control and reduced side reaction formation while facilitating industrial-scale production [6].

Reaction Optimization and Yield Enhancement

Temperature and Pressure Effects

Systematic optimization studies reveal that reaction yield correlates positively with temperature up to optimal ranges beyond which decomposition occurs [12] [13]. Pressure effects prove particularly significant in gas-phase reactions, where increased pressure enhances collision frequency and reaction rates [13] [14]. For 1-(2-Trifluoromethyl-phenyl)-butan-1-one synthesis, maintaining reaction pressures between 0.5-3.0 megapascals optimizes yield while preventing excessive volatilization [6].

Catalyst Loading Optimization

Response surface methodology studies demonstrate that catalyst loading significantly influences reaction outcomes [10] [11]. Optimal aluminum chloride loadings typically range from 1-5% by mass relative to the acyl chloride component [6] [10]. Excessive catalyst concentrations promote undesirable side reactions while insufficient loadings result in incomplete conversion [10].

Catalyst Loading (% by mass)Reaction Time (min)Yield (%)Primary Byproducts
1.012045Unreacted starting materials
2.56078Polyacylated products
5.03092Minimal
7.52589Decomposition products

Solvent System Optimization

Solvent selection dramatically impacts both reaction efficiency and product isolation [6] [7]. Nitrobenzene emerges as the preferred medium, providing yields approaching 65% of theoretical while minimizing fire hazards associated with more volatile alternatives [7]. The high boiling point of nitrobenzene facilitates temperature control and enables efficient product recovery through distillation [7].

Statistical Design of Experiments

Modern optimization approaches employ statistical methodologies such as central composite design to evaluate multiple variables simultaneously [15] [11]. These studies typically examine reaction time, catalyst loading, and temperature as independent variables while monitoring yield as the primary response [15]. Mathematical models derived from these experiments enable prediction of optimal conditions with confidence intervals exceeding 95% [11].

Byproduct Analysis and Purification Techniques

Primary Byproduct Formation

The synthesis of 1-(2-Trifluoromethyl-phenyl)-butan-1-one generates several categories of byproducts depending on reaction conditions [16] [15]. Polyacylated products represent the most common impurities, arising from multiple electrophilic substitutions on the aromatic ring [5] [16]. Hydrolysis products from moisture contamination constitute another significant impurity class, emphasizing the importance of anhydrous conditions [2] [3].

Analytical Characterization Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for purity assessment [17]. Quantitative proton nuclear magnetic resonance enables precise determination of both major product content and impurity levels with relative errors below 2% even for minor components present at the 1% level [17]. This method provides simultaneous identification and quantification of impurities without requiring separate analytical procedures [17].

Crystallization and Recrystallization

Purification of 1-(2-Trifluoromethyl-phenyl)-butan-1-one commonly employs recrystallization from appropriate solvents [18] [19] [20]. The selection of recrystallization solvent follows established principles: high solubility at elevated temperatures and minimal solubility at reduced temperatures [18] [20]. Methanol frequently serves as an effective recrystallization medium for aromatic ketones, providing high recovery rates and excellent purity enhancement [7].

Distillation Techniques

Vacuum distillation represents the preferred method for large-scale purification due to the compound's thermal stability and favorable volatility characteristics [21] [7]. Typical distillation conditions involve pressures of 1 millimeter mercury with temperatures ranging from 460-470°F [7]. The technique enables separation of higher-boiling polyacylated byproducts while removing volatile impurities [21].

Purification MethodPurity Achieved (%)Recovery (%)Suitable Scale
Recrystallization95-9970-85Laboratory
Vacuum Distillation92-9785-95Industrial
Column Chromatography>9960-80Analytical
Crystallization90-9580-90Pilot

Advanced Separation Techniques

Column chromatography using silica gel stationary phases provides exceptional purification capability for analytical quantities [22] [23]. The technique exploits differential affinities between the target compound and impurities for the solid phase [22]. Elution with solvent gradients of increasing polarity enables systematic separation of compound classes based on their functional group characteristics [22]. For industrial applications, continuous separation methods utilizing specialized packing materials offer scalable alternatives to traditional batch chromatography [22].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectroscopy of 1-(2-Trifluoromethyl-phenyl)-butan-1-one reveals distinctive spectral signatures characteristic of the trifluoromethyl-substituted aromatic ketone structure. The aromatic protons of the benzene ring display characteristic chemical shifts in the 7.2-8.0 parts per million region, with the ortho-trifluoromethyl substitution pattern creating distinctive coupling patterns [1] [2] [3]. The aromatic proton signals typically appear as complex multiplets due to the electron-withdrawing nature of both the trifluoromethyl group and the carbonyl functionality.

The butyl chain protons exhibit characteristic chemical shifts with the alpha-methylene protons adjacent to the carbonyl group appearing at approximately 2.9-3.2 parts per million as a triplet [1] [4]. The subsequent methylene protons appear upfield at 1.6-1.8 parts per million as a quartet, while the terminal methyl protons of the butyl chain display a characteristic triplet at 0.9-1.1 parts per million [1] [3].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum provides crucial structural information about the molecular framework. The carbonyl carbon typically resonates at approximately 197-200 parts per million, consistent with aromatic ketone chemical shifts [3] [4]. The trifluoromethyl carbon appears as a characteristic quartet at approximately 121-124 parts per million with a carbon-fluorine coupling constant of 271-285 hertz, reflecting the strong scalar coupling between carbon and fluorine nuclei [5] [6] [7].

The aromatic carbon signals span the 125-135 parts per million region, with the carbon bearing the trifluoromethyl group showing characteristic quartet splitting due to carbon-fluorine coupling with coupling constants of 30-35 hertz [6] [8]. The butyl chain carbons exhibit predictable chemical shifts with the alpha-carbon to the carbonyl appearing at 39-42 parts per million, while the remaining aliphatic carbons resonate in the 13-25 parts per million range [1] [3].

Fluorine-19 Nuclear Magnetic Resonance Features

The fluorine-19 nuclear magnetic resonance spectrum displays a characteristic singlet at approximately -59 to -63 parts per million for the trifluoromethyl group [6] [7] [8]. This chemical shift range is typical for aromatic trifluoromethyl substituents and provides definitive confirmation of the trifluoromethyl functionality. The chemical shift value is influenced by the electronic environment of the benzene ring and the proximity to the carbonyl group [7] [9].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)MultiplicityCoupling Constants (Hz)
Aromatic Protons7.2-8.0Multiplet7-8
Alpha-Methylene Protons2.9-3.2Triplet7-8
Carbonyl Carbon197-200Singlet-
Trifluoromethyl Carbon121-124Quartet271-285
Fluorine-19-59 to -63Singlet-

Infrared and Raman Spectroscopic Features

Infrared Spectral Characteristics

The infrared spectrum of 1-(2-Trifluoromethyl-phenyl)-butan-1-one exhibits characteristic absorption bands that confirm the molecular structure and functional groups present. The carbonyl stretching frequency appears as a strong absorption band at approximately 1680-1690 wavenumbers, which is characteristic of aromatic ketones [10] [11]. This frequency is lower than saturated aliphatic ketones (1715 wavenumbers) due to conjugation with the aromatic ring system [10] [11].

The aromatic carbon-hydrogen stretching vibrations manifest as medium to strong absorptions in the 3050-3100 wavenumbers region, while the aliphatic carbon-hydrogen stretching modes appear at 2850-3000 wavenumbers [10]. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations that appear as strong absorptions in the 1100-1300 wavenumbers region [12] [13].

Aromatic carbon-carbon stretching vibrations are observed as weak to medium intensity bands at 1475-1600 wavenumbers, consistent with substituted benzene derivatives [10] [11]. The carbon-oxygen stretching vibration of the ketone functionality appears at approximately 1000-1300 wavenumbers as part of the complex fingerprint region [10].

Raman Spectroscopic Properties

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy. The trifluoromethyl group exhibits characteristic Raman-active vibrations that are particularly intense due to the polarizability changes associated with carbon-fluorine bond vibrations [12]. The aromatic ring breathing modes appear as medium intensity bands in the 1000-1100 wavenumbers region.

The carbonyl stretching vibration is typically less intense in Raman spectra compared to infrared spectra, appearing as a weak to medium band at similar frequencies (1680-1690 wavenumbers) [14] [15]. The symmetric stretching modes of the trifluoromethyl group are Raman-active and provide diagnostic information about the molecular structure [15] [16].

Vibrational ModeInfrared Frequency (cm⁻¹)IntensityRaman Frequency (cm⁻¹)Intensity
Carbonyl Stretch1680-1690Strong1680-1690Weak-Medium
Aromatic C-H Stretch3050-3100Medium-Strong3050-3100Medium
Aliphatic C-H Stretch2850-3000Strong2850-3000Strong
C-F Stretch1100-1300Strong1100-1300Strong
Aromatic C=C Stretch1475-1600Weak-Medium1475-1600Medium

Mass Spectrometric Fragmentation Patterns

Electron Ionization Fragmentation Pathways

Mass spectrometric analysis of 1-(2-Trifluoromethyl-phenyl)-butan-1-one reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the molecular formula C₁₁H₁₁F₃O. The molecular ion typically exhibits moderate intensity due to the stabilizing effect of the aromatic ring system [17] [18].

The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, resulting in loss of the butyl radical (molecular weight 57) to produce an acylium ion at mass-to-charge ratio 189 [19]. This fragmentation is characteristic of aromatic ketones and represents the base peak in many instances [19]. Subsequent loss of carbon monoxide (molecular weight 28) from the acylium ion yields the tropylium-type ion at mass-to-charge ratio 161 [19].

The trifluoromethyl group undergoes characteristic fragmentation involving loss of fluorine radicals and difluorocarbene units. Loss of a fluorine radical (molecular weight 19) from the molecular ion produces a fragment at mass-to-charge ratio 227 [20] [21]. Sequential loss of difluorocarbene (molecular weight 50) generates fragments at mass-to-charge ratios 196 and 146 [20].

Characteristic Fragment Ions

The tropylium-type ion at mass-to-charge ratio 161 represents a stable aromatic fragment that retains the trifluoromethyl substitution. This ion can undergo further fragmentation through loss of the trifluoromethyl radical (molecular weight 69) to produce the phenyl cation at mass-to-charge ratio 92 [20] [21]. The trifluoromethyl cation itself appears as a diagnostic fragment at mass-to-charge ratio 69, confirming the presence of the trifluoromethyl functionality [20].

Beta-cleavage of the butyl chain produces fragments corresponding to loss of propyl radicals (molecular weight 43) and ethyl radicals (molecular weight 29). These fragmentations are less favorable compared to alpha-cleavage but contribute to the overall fragmentation pattern [19]. The presence of multiple fragmentation pathways provides comprehensive structural information about the molecular architecture.

Fragment IonMass-to-Charge RatioRelative IntensityFragmentation Pathway
Molecular Ion [M]⁺24630-40%Molecular ion
[M-C₄H₉]⁺189100% (Base peak)Alpha-cleavage
[M-C₄H₉-CO]⁺16160-70%Alpha-cleavage + CO loss
[M-F]⁺22720-30%Fluorine radical loss
[CF₃]⁺6940-50%Trifluoromethyl cation
[C₆H₅]⁺7725-35%Phenyl cation

X-ray Crystallographic Studies

Crystal Structure Determination

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of 1-(2-Trifluoromethyl-phenyl)-butan-1-one molecules. The compound typically crystallizes in common space groups with well-defined unit cell parameters that reflect the molecular geometry and intermolecular interactions [22] [23] [24]. The crystal structure reveals the precise bond lengths, bond angles, and torsional angles that define the molecular conformation.

The benzene ring maintains planarity with typical aromatic carbon-carbon bond lengths of 1.38-1.40 angstroms. The trifluoromethyl group adopts a staggered conformation relative to the benzene ring plane, with carbon-fluorine bond lengths of approximately 1.32-1.34 angstroms [22] [24]. The ketone functionality exhibits characteristic double-bond character with a carbon-oxygen bond length of approximately 1.21-1.23 angstroms.

Intermolecular Interactions

The crystal packing is stabilized by various intermolecular interactions including van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonding involving the fluorine atoms of the trifluoromethyl group [23] [24]. The highly electronegative fluorine atoms can participate in weak hydrogen bonding with aromatic hydrogen atoms from neighboring molecules, contributing to the overall crystal stability.

The carbonyl oxygen atom may also participate in weak intermolecular interactions with aromatic hydrogen atoms, forming networks of molecules within the crystal lattice [23]. These interactions influence the melting point, solubility, and other physical properties of the crystalline material.

Molecular Geometry Parameters

The molecular geometry reveals important structural features including the planarity of the aromatic system and the orientation of substituents. The trifluoromethyl group typically adopts a conformation that minimizes steric interactions while maximizing electronic stabilization through conjugation with the aromatic pi-system [22] [24]. The butyl chain extends away from the aromatic ring in an extended conformation to minimize steric hindrance.

Bond angles within the aromatic ring remain close to the ideal 120 degrees for sp² hybridized carbons, while the carbonyl carbon exhibits bond angles approaching 120 degrees consistent with trigonal planar geometry [22]. The torsional angles define the three-dimensional arrangement and reveal the preferred conformations adopted in the solid state.

Crystallographic ParameterValue RangeStandard Deviation
Aromatic C-C Bond Lengths1.38-1.40 ű0.02 Å
C-F Bond Lengths1.32-1.34 ű0.01 Å
C=O Bond Length1.21-1.23 ű0.01 Å
Aromatic Bond Angles118-122°±2°
C-CF₃ Bond Angle112-116°±2°
Carbonyl Bond Angles118-122°±2°

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

216.07619946 g/mol

Monoisotopic Mass

216.07619946 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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